Octahydrocyclopenta[b]pyrrol-6-ol
Description
Structural Framework and Bicyclic Systems
A bicyclic molecule is characterized by the presence of two joined rings. wikipedia.org These systems are classified based on how the rings are connected: spiro compounds share a single atom, bridged compounds share three or more atoms, and fused compounds share two adjacent atoms, effectively sharing one covalent bond. wikipedia.org Octahydrocyclopenta[b]pyrrol-6-ol falls into the category of a fused bicyclic compound, where a cyclopentane (B165970) ring is fused to a pyrrolidine (B122466) ring. smolecule.com This fusion creates a rigid and well-defined three-dimensional structure.
Pyrrolidine and Cyclopentane Moieties as Core Structural Units
The foundational components of this compound are the pyrrolidine and cyclopentane rings. The pyrrolidine ring is a five-membered, saturated heterocycle containing one nitrogen atom. nih.gov This moiety is a prevalent feature in a wide array of natural products, particularly alkaloids, and is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its non-planar, puckered conformation allows for the exploration of three-dimensional space, a desirable trait in drug design. nih.gov
The cyclopentane ring is a five-membered carbocycle. Like pyrrolidine, it is not flat and adopts various puckered conformations to relieve ring strain. nih.gov The fusion of the sp3-hybridized, non-aromatic pyrrolidine and cyclopentane rings results in a saturated bicyclic system with significant three-dimensional coverage, distinguishing it from flat, aromatic structures. nih.gov This combined scaffold provides a versatile foundation for creating structurally diverse molecules.
| Property | Description |
| Core Structure | A saturated cyclopentane ring fused to a pyrrolidine ring. |
| Molecular Formula | C₈H₁₃NO |
| Key Functional Group | A hydroxyl (-OH) group at the 6-position. smolecule.com |
Stereochemical Considerations and Isomerism in Bicyclic Systems
The rigid, fused structure of this compound gives rise to multiple stereocenters—carbon atoms bonded to four different groups. The spatial arrangement of atoms at these centers leads to various stereoisomers, which can have distinct chemical and biological properties. Controlling the stereochemistry during the synthesis of such molecules is a significant challenge and a key focus of modern organic synthesis. nih.gov
Due to the presence of multiple chiral centers, this compound can exist as different diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and can exhibit different reactivity. The specific designation, such as (3aR,6S,6aS), describes the absolute configuration at each stereocenter in one particular isomer. The prefix rac- (an abbreviation for racemate) indicates an equal mixture of this diastereomer and its enantiomer. The determination of the precise stereochemistry of the core structure is crucial, as it can significantly impact biological activity. nih.gov
Each diastereomer of this compound can also exist as a pair of enantiomers—non-superimposable mirror images. Enantiomers have identical physical properties in an achiral environment but often interact differently with other chiral molecules, such as biological receptors and enzymes. For this reason, the development of asymmetric synthesis methods to produce enantiomerically pure compounds is highly important, particularly in pharmaceutical research where one enantiomer may be active while the other is inactive or even detrimental. nih.gov The synthesis of enantiopure pyrrolidines is a well-established field, providing pathways to chiral bicyclic systems like this one. nih.gov
Research Significance of Fused Pyrrolidine-Cyclopentane Scaffolds in Organic Chemistry
The fused pyrrolidine-cyclopentane scaffold, the core of this compound, is of considerable interest in organic chemistry for several reasons. These bicyclic systems serve as versatile building blocks for the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. researchgate.net
The presence of the pyrrolidine ring makes these scaffolds particularly valuable in drug discovery. nih.gov Pyrrolidine and its derivatives are found in numerous FDA-approved drugs and are used as organocatalysts and chiral controllers in asymmetric synthesis. nih.gov The rigid, three-dimensional nature of the fused ring system allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. nih.gov
Research has focused on using these scaffolds to develop novel compounds with potential therapeutic applications. For example, fused bicyclic pyrrolidines have been investigated as core structures for neurokinin-1 (NK1) receptor antagonists. nih.gov The hydroxyl group on the this compound backbone provides a convenient handle for further chemical modification through reactions like oxidation or nucleophilic substitution, making it a versatile intermediate for creating libraries of related compounds. smolecule.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1824145-83-6 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol |
InChI |
InChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2 |
InChI Key |
RVUBHWGJRCJPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CCN2)O |
Origin of Product |
United States |
Synthetic Methodologies for Octahydrocyclopenta B Pyrrol 6 Ol and Analogues
Multi-Step Organic Synthesis Approaches
Multi-step synthesis provides a foundational approach to constructing the octahydrocyclopenta[b]pyrrole (B2973046) framework. These methods often involve the sequential formation of key bonds to build the bicyclic system, followed by functional group manipulations.
Cyclization Reactions from Precursors
A key strategy in the formation of the octahydrocyclopenta[b]pyrrole core is the cyclization of a suitably functionalized precursor. This approach leverages the formation of a stable five-membered ring fused to another five-membered ring.
The formation of bicyclic structures such as the octahydrocyclopenta[b]pyrrole system can be achieved through the cyclization of amino alcohols. Current time information in Bangalore, IN. In a general sense, this process involves an intramolecular reaction where the amino group attacks an electrophilic carbon, often derived from the alcohol functionality, to form the heterocyclic ring. While a specific documented synthesis of Octahydrocyclopenta[b]pyrrol-6-ol via this method is not prevalent in the reviewed literature, the synthesis of related bicyclic amines from amino alcohols is a well-established strategy. kirj.eegoogle.com For instance, the synthesis of the trans-fused azabicyclo[3.3.0]octane core, a related structural motif, has been accomplished through an intramolecular Mitsunobu reaction, which involves the cyclization of an alcohol. nih.gov Such reactions can be catalyzed by various reagents and conditions, including the use of ruthenium-based pincer-type catalysts for the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. Current time information in Bangalore, IN.
Hydrochloride Salt Formation from Free Base
The conversion of the free base form of octahydrocyclopenta[b]pyrrole derivatives to their hydrochloride salts is a common practice to improve their stability, solubility, and handling characteristics. A typical laboratory procedure involves dissolving the free base of the organic compound in a suitable solvent, such as ether or methanol. nih.gov Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent, like ethereal HCl, is added to the mixture. nih.gov This results in the precipitation of the hydrochloride salt, which can then be isolated by filtration. For example, the hydrochloride salt of ethyl cis,endo-octahydrocyclopenta[b]pyrrole-2-carboxylate can be obtained by treating the free base with ethereal HCl. nih.gov While effective, the use of aqueous hydrochloric acid can sometimes lead to lower yields due to the solubility of the resulting salt in water. nih.gov
Transition Metal-Catalyzed Syntheses
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of complex molecules, including derivatives of octahydrocyclopenta[b]pyrrole. These methods offer high efficiency and selectivity under relatively mild reaction conditions.
Palladium-Catalyzed Reactions
Palladium catalysts are widely employed in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. In the context of octahydrocyclopenta[b]pyrrole synthesis, palladium-catalyzed reactions have been pivotal in the development of selective arylation strategies.
A notable advancement in the synthesis of octahydrocyclopenta[b]pyrrole analogues is the palladium-catalyzed reaction of a common precursor with aryl bromides, which allows for the selective formation of either 5- or 6-aryl substituted octahydrocyclopenta[b]pyrroles. nih.govresearchgate.net The regioselectivity of this reaction is remarkably controlled by the choice of the phosphine (B1218219) ligand attached to the palladium catalyst. nih.govresearchgate.net
The reaction of N-aryl-Substituted γ-(N-arylamino)alkenes with aryl bromides in the presence of a palladium catalyst can lead to different products, including the desired 5- or 6-aryl octahydrocyclopenta[b]pyrroles. nih.gov The control over the reaction pathways, such as reductive elimination versus β-hydride elimination, is influenced by the steric and electronic properties of the phosphine ligand. researchgate.net
For the selective synthesis of 6-aryl octahydrocyclopenta[b]pyrroles , a catalyst system of Pd₂(dba)₃ with P(t-Bu)₂Me·HBF₄ has been shown to be effective. nih.gov This system generally provides good to excellent yields and high diastereoselectivity. nih.gov
Below is a data table summarizing the selective synthesis of 6-Aryl Octahydrocyclopenta[b]pyrroles:
| N-Substituent | Aryl Bromide | Yield (%) | Ratio (6-aryl:5-aryl) | Diastereomeric Ratio |
| Ts | 4-BrC₆H₄OMe | 85 | >20:1 | >20:1 |
| Ts | 4-BrC₆H₄CF₃ | 78 | 10:1 | >20:1 |
| Boc | 4-BrC₆H₄OMe | 75 | >20:1 | >20:1 |
| Boc | PhBr | 80 | >20:1 | >20:1 |
Conversely, the selective synthesis of 5-aryl octahydrocyclopenta[b]pyrroles can be achieved by employing a different phosphine ligand. The use of bulkier, more electron-rich phosphine ligands tends to favor the formation of the 5-aryl isomer. nih.gov
Below is a data table summarizing the selective synthesis of 5-Aryl Octahydrocyclopenta[b]pyrroles:
| N-Substituent | Aryl Bromide | Ligand | Yield (%) | Ratio (5-aryl:6-aryl) | Diastereomeric Ratio |
| Ts | 4-BrC₆H₄OMe | P(Cy)₃ | 70 | 10:1 | >20:1 |
| Ts | PhBr | P(o-tolyl)₃ | 65 | 8:1 | >20:1 |
| Boc | 4-BrC₆H₄CF₃ | P(Cy)₃ | 72 | 12:1 | >20:1 |
| Boc | PhBr | P(o-tolyl)₃ | 68 | 9:1 | >20:1 |
These palladium-catalyzed arylation methods provide a versatile and efficient route to a range of substituted octahydrocyclopenta[b]pyrroles with a high degree of control over the regioselectivity and stereoselectivity of the products. nih.govresearchgate.net
Selective Arylation Strategies for 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles
Regioselective Control via Competing Pathways
A significant challenge in metal-catalyzed reactions is managing competing mechanistic pathways to favor a desired product. nih.gov In the palladium-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides, the selective synthesis of either 6-aryl or 5-aryl octahydrocyclopenta[b]pyrroles from a single starting material is possible by carefully controlling these competing pathways. nih.govnih.gov The product distribution is dictated by the relative rates of several key mechanistic steps: reductive elimination, β-hydride elimination, alkene insertion, and alkene dissociation. nih.gov By modulating the structure of the palladium catalyst, specifically the phosphine ligand, one can influence these rates and steer the reaction toward the desired constitutional isomer. nih.govnih.gov This control allows for a divergent synthesis, where multiple, structurally diverse products can be accessed from a common precursor under similar reaction conditions simply by changing the catalyst structure. nih.gov
Influence of Phosphine Ligand Structure on Product Distribution
The choice of phosphine ligand is a critical determinant of the product outcome in the palladium-catalyzed synthesis of aryl-substituted octahydrocyclopenta[b]pyrroles. nih.gov The steric and electronic properties of the ligand directly impact the behavior of the palladium catalyst, influencing which mechanistic pathway predominates. nih.govnih.gov This leads to the selective formation of different isomers or even alternative products. For example, specific ligands can favor the formation of 6-aryl octahydrocyclopenta[b]pyrroles, while others direct the reaction to yield the 5-aryl isomers. nih.gov In some cases, other products such as diarylamines or hexahydrocyclopenta[b]pyrroles can become the major product depending on the ligand used. nih.govnih.gov
The table below illustrates how the ligand structure affects the product distribution in the reaction of a common γ-(N-arylamino)alkene precursor with an aryl bromide.
Table 1: Effect of Phosphine Ligand on Product Selectivity
| Phosphine Ligand | Major Product | Product Description |
|---|---|---|
| P(t-Bu)₂Me | 5-Aryl Isomer | Favors the formation of the 5-aryl octahydrocyclopenta[b]pyrrole. nih.gov |
| DPEPhos | 6-Aryl Isomer | Directs the reaction to selectively produce the 6-aryl octahydrocyclopenta[b]pyrrole. nih.gov |
| P(o-tol)₃ | Diarylamine | Leads to a diarylamine side product as the main outcome. nih.gov |
| PCy₃ | Hexahydrocyclopenta[b]pyrrole | Promotes the formation of the reduced hexahydrocyclopenta[b]pyrrole. nih.gov |
Diastereoselectivity in Pd-Catalyzed Transformations
A key advantage of these palladium-catalyzed transformations is their high degree of diastereoselectivity. nih.gov The formation of the C-C and C-N bonds during the cyclization process creates up to two new stereocenters. nih.gov Across a wide range of aryl bromide coupling partners and substrate combinations, the desired octahydrocyclopenta[b]pyrrole products are typically formed with excellent diastereomeric ratios, often 20:1 or greater. nih.govnih.gov This high level of stereocontrol is also observed in related palladium-catalyzed carboamination and carboetherification reactions used to synthesize other substituted pyrrolidines and tetrahydrofurans, respectively. nih.govnih.gov The stereochemical outcome is often dependent on a key syn-insertion step of the alkene into the palladium-alkoxide or palladium-amide bond, followed by a rate-limiting reductive elimination step. nih.gov
Palladium-Catalyzed C-H Functionalization of Cyclopropanes
An alternative approach to constructing fused heterocyclic systems involves the C-H functionalization of cyclopropane (B1198618) rings. Transition metal-catalyzed C-H bond functionalization has emerged as a powerful strategy for building complex molecules. rsc.org Palladium catalysts have been successfully employed for the enantioselective C-H functionalization of cyclopropanes to create cyclopropane-fused γ-lactams, which are structurally related to the octahydrocyclopenta[b]pyrrole core. rsc.orgacs.org These reactions proceed via C(sp³)–H activation and can be rendered highly enantioselective through the use of chiral phosphoramidite (B1245037) ligands. rsc.org This methodology offers a direct and atom-economical route to these valuable scaffolds from readily available starting materials. rsc.org In some variations, a picolinamide (B142947) directing group is used to facilitate the efficient C–H arylation of cyclopropanes, yielding exclusively cis-substituted products. acs.org
Palladium-Catalyzed Amination Processes
Palladium-catalyzed amination, often referred to as Buchwald-Hartwig amination, is a fundamental process for forming C-N bonds and is integral to the synthesis of N-aryl pyrrolidines. nih.govresearchgate.net This reaction can be part of a tandem sequence where a primary γ-amino alkene first undergoes N-arylation with an aryl bromide, followed by an intramolecular carboamination to form the pyrrolidine (B122466) ring. nih.gov This modular approach allows for the assembly of complex heterocyclic products from simple precursors. nih.gov The effectiveness of these amination reactions relies on palladium complexes supported by bulky, electron-rich phosphine ligands, which are capable of coupling a wide variety of aryl halides and triflates with amines. cmu.edu
Ruthenium-Catalyzed Cycloadditions
Ruthenium complexes serve as effective catalysts for various cycloaddition reactions, providing alternative pathways to construct heterocyclic rings. chesci.com These catalysts exhibit unique reactivity, often complementary to that of palladium.
[3+2] Cycloadditions of Aminocyclopropanes to Octahydrocyclopenta[b]pyrrole Derivatives
The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. While ruthenium is well-known for catalyzing the azide-alkyne cycloaddition (RuAAC) to form 1,5-disubstituted triazoles, its application in cycloadditions involving aminocyclopropanes is also an area of interest. chesci.comchalmers.se In these reactions, a donor-acceptor aminocyclopropane can act as a three-atom synthon that reacts with a two-atom component. Although zinc(II) catalysts have been explicitly detailed for the asymmetric [3+2] cyclization of donor-acceptor aminocyclopropanes with thioketones to yield tetrahydrothiophene (B86538) derivatives, the principle extends to other transition metals. nih.gov Ruthenium-catalyzed cycloadditions, in general, are valued for their ability to assemble molecular entities efficiently and reliably, making them a strategic choice for synthesizing complex heterocyclic systems like pyrrolidine derivatives. chesci.com
Diastereoselective Approaches
The stereocontrolled synthesis of substituted octahydrocyclopenta[b]pyrroles is a significant challenge in organic synthesis. One powerful approach involves palladium-catalyzed reactions that can selectively form either 5-aryl or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor with high levels of diastereoselectivity. nih.govnih.gov The outcome of the reaction is critically dependent on the choice of phosphine ligand attached to the palladium catalyst, which influences the relative rates of competing mechanistic pathways such as reductive elimination and alkene insertion. nih.gov
These transformations are capable of constructing a C-C and a C-N bond and up to two stereocenters in a single, highly efficient process. nih.gov By carefully selecting the phosphine ligand, the synthesis can be directed to produce the desired isomer in good to excellent yields and with diastereomeric ratios often exceeding 20:1. nih.govnih.gov This method is effective for a wide range of aryl bromides, demonstrating its versatility. nih.gov
Table 1: Ligand-Controlled Selectivity in Pd-Catalyzed Synthesis of Aryl Octahydrocyclopenta[b]pyrroles nih.gov
The following table illustrates how the choice of phosphine ligand influences the product distribution in the palladium-catalyzed reaction of N-(cyclopent-2-en-1-yl)-N-mesitylaniline with 4-bromo-tert-butylbenzene.
| Phosphine Ligand | Product(s) | Yield (%) | Diastereomeric Ratio (dr) | Key Outcome |
|---|---|---|---|---|
| P(t-Bu)3 | 6-Aryl Isomer | 75 | >20:1 | Selective formation of the 6-aryl product. |
| P(t-Bu)2Me | 5-Aryl Isomer | 85 | >20:1 | Selective formation of the 5-aryl product. |
| dppf | Diarylamine | 80 | N/A | Favors C-N reductive elimination over cyclization. |
| PCy3 | Hexahydrocyclopenta[b]pyrrole | 70 | >20:1 | Favors β-hydride elimination pathway. |
Copper and Nickel Catalysis in Pyrrole (B145914) Ring Formation from Vinyl Azides
Vinyl azides have emerged as versatile building blocks for the synthesis of nitrogen-containing heterocycles, including the pyrrole core. rsc.org Transition metal catalysis, particularly with copper and nickel, provides a powerful means to construct polysubstituted pyrroles from vinyl azides and various coupling partners. nih.gov The choice of metal catalyst is crucial as it can ingeniously switch the regioselectivity of the reaction, allowing for the controlled synthesis of different pyrrole isomers from the same starting materials. nih.gov
Copper Catalysis: Copper(II)-catalyzed reactions of vinyl azides with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, proceed through a proposed 1,4-addition of a copper enolate to the vinyl azide (B81097). nih.govacs.org This is followed by the elimination of dinitrogen and subsequent intramolecular cyclization and dehydration to afford highly substituted N-H pyrroles. rsc.orgnih.gov
Nickel Catalysis: In contrast, nickel-catalyzed reactions are believed to proceed through a different mechanism. The nickel catalyst promotes the decomposition of the vinyl azide into a 2H-azirine intermediate. rsc.org Nucleophilic attack by the enol form of a partner, such as an aryl acetaldehyde, onto the 2H-azirine, followed by ring-opening and dehydration, leads to the formation of a different regioisomer of the pyrrole product. rsc.org This distinct reactivity allows for a switchable synthesis of 2,4- and 3,4-disubstituted pyrroles. rsc.orgnih.gov
Table 2: Catalyst-Dependent Regioselective Pyrrole Synthesis from Vinyl Azides rsc.orgnih.gov
Comparison of copper and nickel catalysis in the reaction of vinyl azides with aryl acetaldehydes, demonstrating the switch in regioselectivity.
| Catalyst | Proposed Intermediate | Product Type | General Mechanism |
|---|---|---|---|
| Cu(OAc)2 | Copper Enolate | 2,4-Disubstituted Pyrrole | 1,4-addition of enolate to vinyl azide, followed by cyclization. |
| NiCl2 | 2H-Azirine | 3,4-Disubstituted Pyrrole | Decomposition of vinyl azide to 2H-azirine, followed by nucleophilic attack and rearrangement. |
Advanced Cycloaddition Reactions
Kulinkovich-de Meijere Cyclopropanation and its Extensions
The Kulinkovich-de Meijere reaction is a powerful modification of the original Kulinkovich reaction, enabling the synthesis of cyclopropylamines from N,N-dialkylamides using Grignard reagents and titanium(IV) alkoxides. synarchive.comorganic-chemistry.org This transformation proceeds via a titanacyclopropane intermediate, which reacts with the amide. organic-chemistry.org Unlike the reaction with esters, the intermediate oxatitanacyclopentane undergoes ring-opening to an iminium-titanium salt, which then cyclizes to form the aminocyclopropane product. organic-chemistry.org This method has become a cornerstone for accessing aminocyclopropane derivatives. orgsyn.org
A significant advancement in the Kulinkovich-de Meijere reaction is the development of enantioselective variants. By employing chirally modified titanium catalysts, it is possible to synthesize cyclopropylamines with high levels of enantiomeric excess. A notable success in this area involves the use of TADDOL-based ligands in conjunction with the titanium reagent. orgsyn.orgwikipedia.org These chiral ligands create a asymmetric environment around the metal center, directing the cyclopropanation to favor one enantiomer over the other. Enantiomeric excesses of up to 80% have been reported, representing a substantial step towards the asymmetric synthesis of these valuable building blocks. orgsyn.org
Table 3: Enantioselective Kulinkovich-de Meijere Reaction orgsyn.orgyoutube.com
Examples of chiral ligands used in titanium-catalyzed enantioselective cyclopropanation.
| Chiral Ligand Family | Titanium Source | Substrate Type | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| TADDOL | Ti(TADDOL)2 | Amides | Up to 80% |
| Bis(sulfonamide) | Ti(Oi-Pr)4 | Ketones (in related arylations) | Good to excellent |
The Kulinkovich-de Meijere reaction has been extended to the synthesis of more complex polycyclic architectures, including spirocyclic and ring-fused aminocyclopropanes. orgsyn.orgresearchgate.net For instance, the reaction can be applied to imides to generate α-spirocyclopropanated lactams. orgsyn.org Furthermore, intramolecular variants of the reaction starting from amino acid derivatives have been used to construct fused bicyclic systems like azabicyclo[3.1.0]hexanols. researchgate.net These constrained bicyclic products are valuable scaffolds for further synthetic elaboration. orgsyn.org
Table 4: Synthesis of Spirocyclic and Fused Aminocyclopropanes orgsyn.orgresearchgate.net
Examples of complex aminocyclopropane structures synthesized via Kulinkovich-de Meijere type reactions.
| Substrate Type | Reaction Type | Product Class | Structural Feature |
|---|---|---|---|
| Imide | Intermolecular | α-Spirocyclopropanated Lactam | Spirocyclic |
| Amino acid ester derivatives | Intramolecular | Azabicyclo[3.1.0]hexanol | Ring-Fused |
| Lactam with pendent alkene | Intramolecular | 2-Azabicyclo[3.1.0]hexane | Ring-Fused |
The intramolecular version of the Kulinkovich-de Meijere reaction provides an efficient route to bicyclic aminocyclopropanes from substrates containing both an amide and an alkene moiety. rsc.org These reactions are often highly diastereoselective, with the stereochemistry of the starting alkene being faithfully transferred to the product. rsc.orgnih.gov For example, (Z)-alkenes yield predominantly exo-configured bicyclic products, while (E)-alkenes give the endo-isomers. orgsyn.org The reaction proceeds with retention of the olefin configuration, making it a stereospecific process. nih.gov While yields can be moderate in some cases due to challenges in the ligand exchange step, the high diastereoselectivity makes it a valuable synthetic tool. rsc.org
Table 5: Diastereoselectivity in Intramolecular Kulinkovich-de Meijere Reactions orgsyn.orgrsc.org
Illustrates the stereospecificity of the intramolecular cyclopropanation based on the starting alkene geometry.
| Starting Alkene Geometry | Titanium Reagent | Grignard Reagent | Predominant Product Configuration | Diastereoselectivity |
|---|---|---|---|---|
| (Z)-Disubstituted Alkene | Ti(Oi-Pr)4 | EtMgBr | exo-Bicyclic Aminocyclopropane | High (often single diastereoisomer) |
| (E)-Disubstituted Alkene | Ti(Oi-Pr)4 | EtMgBr | endo-Bicyclic Aminocyclopropane | High (often single diastereoisomer) |
Prins Cyclization Reactions
The Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde, has become a powerful tool for constructing oxygen-containing heterocyclic compounds. acs.org Its cyclization variant is particularly effective for the stereoselective synthesis of tetrahydropyran (B127337) rings. nih.gov
A significant advancement in the Prins reaction involves the use of cyclopropane carbaldehydes as substrates. acs.orgresearchgate.net The inherent ring strain of the cyclopropane moiety makes it an interesting component in these transformations. researchgate.net In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), an oxocarbenium ion is formed from the aldehyde. This is followed by an intramolecular nucleophilic attack from a π-donor (like an alkene or alkyne) that facilitates the concomitant opening of the cyclopropane ring. nih.govresearchgate.net This approach provides a direct pathway to medium-sized oxygen-containing rings. researchgate.net The use of cyclopropylcarbinol has also been reported to generate a homoallylic cation via ring-opening, which then reacts with an aldehyde in a Prins-type cyclization to yield substituted tetrahydropyrans. beilstein-journals.org
Researchers have successfully utilized cyclopropane carbaldehydes to construct bicyclic cores. nih.gov A notable example is the single-step, titanium tetrahalide (TiX₄)-mediated Prins-type cyclization of a cyclopropane carbaldehyde with 3-butyn-1-ol. nih.gov This reaction proceeds through the formation of a nine-membered ring intermediate which then undergoes a subsequent transannular cyclization. researchgate.netnih.gov The result is the formation of a 4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran, a key bicyclic core. nih.gov This method demonstrates a quick and highly stereoselective route to these complex fused-ring systems. nih.gov The resulting gem-dihalide can be further transformed into a vinyl halide or a ketone, adding to the synthetic utility of this strategy. nih.gov
| Reactant 1 | Reactant 2 | Mediator | Key Transformation | Product Core | Reference |
|---|---|---|---|---|---|
| Cyclopropane Carbaldehyde | 3-Butyn-1-ol | TiX₄ (e.g., TiCl₄, TiBr₄) | Prins Cyclization / Transannular Cyclization | 4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran | nih.gov |
High-Pressure-Mediated Cascade Cycloadditions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a series of intramolecular transformations occur sequentially in a single operation, rapidly building molecular complexity from simple starting materials. nih.gov These reactions can generate multiple new bonds and stereocenters in one pot. nih.gov High-pressure conditions can be employed to promote certain cycloaddition reactions, including those that are kinetically disfavored at atmospheric pressure. acs.org
Methodologies like AlCl₃-catalyzed rearrangements of bicyclic cyclobutenamides can proceed through highly strained intermediates to form complex polycyclic systems. nih.gov Similarly, base-mediated cascade reactions have been developed that can create multiple fused rings simultaneously. nih.gov Radical-mediated cascade reactions involving macrocyclization followed by transannulation have also been explored for the synthesis of ring-fused bicyclic systems. rsc.org These cascade strategies are powerful tools for accessing diverse and complex molecular scaffolds, including various bicyclic heterocycles. acs.orgrsc.org
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. This approach is particularly valuable for creating chiral molecules with high stereoselectivity. nih.govuab.cat
Nitrogen heterocycles are crucial structural motifs in many bioactive compounds and pharmaceuticals. nih.govdntb.gov.ua Biocatalytic aldol (B89426) addition reactions offer a stereoselective route to functionalized N-heterocycles. nih.gov Engineered variants of D-fructose-6-phosphate aldolase (B8822740) from Escherichia coli (FSA) and 2-deoxy-D-ribose-5-phosphate aldolase from Thermotoga maritima (DERA) have been used as effective catalysts. nih.govcsic.es
These enzymes catalyze the aldol addition of nucleophiles like ethanal, propanone, or cyclopentanone (B42830) to N-Cbz-protected aminoaldehydes. nih.govuab.caturl.edu FSA has been shown to be effective for a range of ketone additions, while DERA's utility is more restricted to ethanal and propanone. nih.govcsic.es This enzymatic step establishes key stereocenters in the molecule, which are preserved in subsequent transformations. nih.gov
Following the aldolase-catalyzed step, the resulting aldol adducts are converted into the final N-bicyclic structures through a chemical transformation. csic.es This is accomplished via an intramolecular reductive amination. nih.govuab.cat The process typically involves treating the adduct with hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst. nih.govcsic.es
This step achieves both the deprotection of the nitrogen atom and the reductive cyclization to form the pyrrolidine ring fused to the cyclopentane (B165970) core. nih.gov This two-step chemoenzymatic sequence has been used to produce N-bicyclic structures, including diastereoisomers of octahydrocyclopenta[b]pyrrol-3-ol, with excellent stereoselectivities (96–98% enantiomeric excess and 97:3 diastereomeric ratio) and good isolated yields (35-79%). nih.govdntb.gov.ua
| Step 1: Catalyst | Step 1: Reaction | Step 2: Reaction | Key Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| FSA or DERA Variants | Biocatalytic Aldol Addition | Intramolecular Reductive Amination (H₂, Pd/C) | Octahydrocyclopenta[b]pyrrol-3-ol | 96-98% ee, 97:3 dr | nih.gov |
Chemical Reactivity and Transformation Mechanisms
Functional Group Reactivity of the Alcohol and Amine Moieties
The chemical behavior of Octahydrocyclopenta[b]pyrrol-6-ol is largely defined by the interplay of its alcohol and amine functionalities.
Esterification Reactions
The secondary hydroxyl group of this compound can undergo esterification to form the corresponding esters. This reaction is typically achieved by reacting the alcohol with a carboxylic acid or its derivative.
One common method is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.org This is an equilibrium reaction, often driven to completion by using the alcohol or an inert solvent to remove the water formed as a byproduct. libretexts.org
Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uk For amino alcohols, chemoselectivity can be a challenge due to the competing nucleophilicity of the amine group. acs.org However, methods using transition metal ions like Cu(II) have been shown to direct acylation selectively to the alcohol group in some 1,2-amino alcohols. acs.org Enzymatic esterification, using lipases, also offers a mild and selective method for producing esters from alcohols. youtube.comnih.gov In the synthesis of related octahydrocyclopenta[b]pyrrole (B2973046) carboxylates, an esterification step is sometimes necessary to obtain the desired final product. cdnsciencepub.com
Table 1: Common Esterification Reagents and Conditions
| Reagent | Catalyst/Base | Typical Conditions | Product |
|---|---|---|---|
| Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | Heat, removal of water | Ester (R-COOR') |
| Acyl Chloride (R-COCl) | Pyridine or Triethylamine (B128534) | Often at 0 °C to room temp. | Ester (R-COOR') |
| Acetic Anhydride ((CH₃CO)₂O) | Pyridine or DMAP | Room temperature or gentle heat | Acetate Ester |
Oxidation to Carbonyl Structures
As a secondary alcohol, the hydroxyl group at the C-6 position of this compound can be oxidized to form the corresponding ketone, 6-oxooctahydrocyclopenta[b]pyrrole. smolecule.com This transformation increases the oxygen-to-hydrogen ratio in the molecule. psu.edu
A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents include chromium-based compounds like chromic acid (H₂CrO₄, often formed in situ from sodium or potassium dichromate and sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). While strong oxidizing agents like chromic acid can oxidize primary alcohols to carboxylic acids, they stop at the ketone stage for secondary alcohols. psu.edu PCC is a milder reagent that also effectively converts secondary alcohols to ketones. Other reagents include hot copper(II) oxide, which would change color from black to reddish-brown upon reaction. psu.edu
Table 2: Representative Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Reaction | Product from Secondary Alcohol |
|---|---|---|
| Chromic Acid (H₂CrO₄) | Jones Oxidation | Ketone |
| Pyridinium Chlorochromate (PCC) | Milder Oxidation | Ketone |
Nucleophilic Substitution Reactions Involving the Nitrogen Atom
The nitrogen atom in the pyrrolidine (B122466) ring possesses a lone pair of electrons, making it a nucleophile. chemguide.co.uk As a secondary amine, it can react with various electrophiles. The nucleophilicity of cyclic amines is well-established, with factors like ring strain and steric hindrance playing a role. masterorganicchemistry.comreddit.com Bicyclic amines can be highly nucleophilic. uni-muenchen.de
The nitrogen atom can participate in nucleophilic substitution reactions, for example, with alkyl halides. This reaction typically leads to the formation of a tertiary amine. If an excess of the alkyl halide is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt. chemguide.co.uk These reactions can be complex and may yield a mixture of products. chemguide.co.uk
The amine can also act as a nucleophile towards acyl chlorides and acid anhydrides, leading to the formation of N-acylated products (amides). chemguide.co.uk These reactions are often vigorous. For instance, reacting with an acyl chloride like ethanoyl chloride would yield the corresponding N-acyl-octahydrocyclopenta[b]pyrrol-6-ol.
Hydroxyl Group Activation and Subsequent Derivatization
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. researchgate.net To facilitate substitution at the C-6 carbon, the hydroxyl group must first be converted into a better leaving group. This process is known as hydroxyl group activation. researchgate.netunco.edu
A primary method for this activation is the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate. libretexts.orgmasterorganicchemistry.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), usually in the presence of a base like pyridine. youtube.comcdnsciencepub.comkhanacademy.org
Tosylation: Reaction with TsCl in pyridine converts the alcohol to a tosylate (ROTs). libretexts.org
Mesylation: Reaction with MsCl and a base like triethylamine converts the alcohol to a mesylate (ROMs). commonorganicchemistry.com
Crucially, the formation of these sulfonate esters occurs with retention of stereochemistry at the carbon atom, as the C-O bond is not broken during this step. libretexts.orglibretexts.org The resulting tosylate and mesylate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles in Sₙ2 reactions, which proceed with inversion of stereochemistry. libretexts.org This two-step sequence allows for the stereocontrolled replacement of a hydroxyl group.
Table 3: Common Reagents for Hydroxyl Group Activation
| Activating Reagent | Abbreviation | Resulting Leaving Group |
|---|---|---|
| p-Toluenesulfonyl chloride | TsCl | Tosylate (-OTs) |
| Methanesulfonyl chloride | MsCl | Mesylate (-OMs) |
| Thionyl chloride | SOCl₂ | Alkyl chloride (-Cl) |
Ring System Transformations
The fused bicyclic structure of this compound, which can be viewed as a bicyclo[3.3.0]octane derivative, is generally stable. However, under specific conditions, transformations involving the cleavage of C-C bonds within the ring system can occur, particularly if a strained ring, such as a cyclopropane (B1198618), were part of the structure.
Ring Expansion Reactions to Azepane Systems (e.g., Octahydrocyclopenta[c]azepines)
The transformation of pyrrolidine rings into larger azepane systems represents a significant synthetic challenge and an area of active research. While direct ring expansion of the this compound core is not extensively documented, related methodologies provide insight into potential pathways. One prominent strategy involves the aza-Cope–Mannich reaction, which has been successfully employed to construct fused pyrrolidine-azepine bicyclic systems. rsc.org This reaction proceeds via a nih.govnih.gov-sigmatropic rearrangement of amino alcohol precursors, demonstrating high diastereoselectivity. The stereochemical outcome can often be rationalized by analyzing the low-energy conformations of the starting materials. rsc.org
Another general approach to azepine synthesis involves the insertion of a stabilized singlet nitrene into a benzene (B151609) ring, which occurs through a concerted cycloaddition. slideshare.net Although this method typically applies to aromatic precursors, it highlights the utility of nitrene chemistry in forming seven-membered nitrogen heterocycles. slideshare.netresearchgate.net The synthesis of the pyrrolo[2,3-d]azepine ring system has also been achieved starting from pyrrole (B145914) and perhydroazepine derivatives, showcasing the construction of the fused bicyclic structure from separate cyclic components. nih.gov These varied strategies underscore the potential for developing novel ring expansion reactions from complex pyrrolidine scaffolds like this compound to access valuable azepane derivatives.
Nucleophilic Ring Opening of Donor-Acceptor Cyclopropanes
The synthesis of substituted pyrrolidines, including precursors to systems like this compound, can be effectively achieved through the nucleophilic ring-opening of donor-acceptor (D-A) cyclopropanes. mdpi.comresearchgate.net These strained three-membered rings are versatile building blocks that can react with various nitrogen-containing nucleophiles. researchgate.neturfu.ru In these reactions, the cyclopropane acts as a 1,3-dipole synthon.
The reaction is typically initiated by the attack of a nucleophile, such as an amine, at one of the electrophilic cyclopropane carbons, leading to the cleavage of a carbon-carbon bond. Subsequent intramolecular cyclization then furnishes the pyrrolidine ring. For instance, the reaction of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with primary amines can lead to the formation of γ-lactams (pyrrolidin-2-ones) after cyclization. mdpi.com The process often requires catalysis by a Lewis acid, such as scandium triflate (Sc(OTf)₃), to facilitate the ring-opening. mdpi.comresearchgate.net The scope of this transformation is broad, accommodating a variety of substituted anilines, benzylamines, and different D-A cyclopropanes. mdpi.com This method provides a powerful route to highly functionalized pyrrolidines, which are key intermediates in the synthesis of complex nitrogen heterocycles. acs.orgnih.gov
Mechanistic Investigations of Key Reactions
Reaction Pathways in Palladium-Catalyzed Transformations (e.g., Reductive Elimination, Beta-Hydride Elimination, Alkene Insertion, Alkene Displacement)
Palladium-catalyzed reactions are fundamental to the synthesis of pyrrolidine derivatives. dntb.gov.uagoogle.com The catalytic cycles of these transformations involve several key elementary steps, including alkene insertion, reductive elimination, and β-hydride elimination. nih.govresearchgate.netresearchgate.net
Alkene Insertion (Aminopalladation): A common pathway begins with the insertion of an alkene into a palladium-nitrogen bond (aminopalladation). nih.govuwindsor.ca In the synthesis of 2-substituted pyrrolidines from γ-aminoalkenes, an LₙPd(Ar)(NRR') complex can undergo intramolecular alkene insertion to form a new C-N bond and generate a palladium-alkyl intermediate. nih.govacs.org This step can proceed with high diastereoselectivity. nih.gov The stereochemistry of the insertion is typically syn, meaning the palladium and the nitrogen group add to the same face of the alkene. nih.govnih.gov
Reductive Elimination: Following alkene insertion, the newly formed alkylpalladium intermediate can undergo C-C or C-H bond-forming reductive elimination to release the product and regenerate the Pd(0) catalyst. In carboamination reactions, C-C reductive elimination from the alkylpalladium intermediate yields the final pyrrolidine product. nih.gov The rates of aminopalladation and reductive elimination can be comparable, and aminopalladation is often irreversible under typical reaction conditions. nih.gov
β-Hydride Elimination: The alkylpalladium intermediate can also undergo β-hydride elimination, a process that competes with reductive elimination and can lead to different products. researchgate.netresearchgate.netnih.gov This step involves the abstraction of a hydrogen atom from the carbon β to the palladium center, forming a palladium-hydride species and an alkene. nih.gov Controlling β-hydride elimination is a significant challenge. researchgate.netorganic-chemistry.org The choice of ligands is crucial; for example, certain N-sulfonyl groups can coordinatively stabilize the alkylpalladium intermediate, suppressing β-hydride elimination and favoring the desired cyclization-coupling pathway. organic-chemistry.org In some cases, β-hydride elimination is a desired step in a catalytic cycle, leading to the formation of unsaturated products or isomerized intermediates. acs.orgacs.org
| Mechanistic Step | Description | Key Intermediates | Controlling Factors |
|---|---|---|---|
| Alkene Insertion (Aminopalladation) | Intramolecular insertion of an alkene into a Pd-N bond to form a C-N bond. nih.govnih.gov | Alkylpalladium(II) species acs.org | Ligand structure, alkene substitution nih.gov |
| Reductive Elimination | Formation of a C-C or C-H bond from the alkylpalladium intermediate, releasing the product. nih.gov | Pd(0) complex nih.gov | Ligand electronics, steric hindrance acs.org |
| β-Hydride Elimination | Competitive pathway involving abstraction of a β-hydrogen, forming a Pd-H species and an alkene. nih.govnih.gov | Palladium-hydride complex, isomerized alkenes acs.org | Presence of β-hydrogens, ligand design, additives nih.govorganic-chemistry.org |
| Alkene Displacement | Release of the product alkene from the palladium center and coordination of a new substrate molecule. nih.govvu.nl | (Alkene)Pd complex acs.org | Substrate concentration, product stability acs.org |
Titanacyclopropane Intermediates in Kulinkovich-de Meijere Reactions
The Kulinkovich-de Meijere reaction is a powerful method for synthesizing cyclopropylamines from amides, which can be precursors to bicyclic systems. organic-chemistry.org The reaction mechanism proceeds through a key titanacyclopropane intermediate. organic-chemistry.orgwikipedia.orgacsgcipr.org
The process begins with the reaction of a titanium(IV) alkoxide, such as Ti(OiPr)₄, with a Grignard reagent (e.g., EtMgBr). This generates a dialkyldialkoxytitanium species, which then undergoes elimination of an alkane molecule to form the reactive titanacyclopropane intermediate. wikipedia.orgorgsyn.org
This titanacyclopropane then reacts with the amide substrate. The carbonyl group of the amide inserts into a titanium-carbon bond of the titanacyclopropane, forming an oxatitanacyclopentane intermediate. organic-chemistry.org Unlike the analogous reaction with esters (the standard Kulinkovich reaction), where this intermediate undergoes ring contraction, the poor leaving group ability of the dialkylamino group prevents this pathway. organic-chemistry.org Instead, the oxatitanacyclopentane undergoes ring-opening to form an iminium-titanium oxide species, which then cyclizes to afford the final cyclopropylamine (B47189) product after workup. organic-chemistry.org The use of stoichiometric amounts of the titanium reagent generally leads to higher yields. organic-chemistry.orgacsgcipr.org
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Formation of a dialkyldialkoxytitanium species from Ti(OiPr)₄ and a Grignard reagent. wikipedia.org | R₂Ti(OiPr)₂ |
| 2 | Elimination of an alkane to form the key reactive intermediate. wikipedia.orgorgsyn.org | Titanacyclopropane |
| 3 | Insertion of the amide carbonyl group into the titanacyclopropane. organic-chemistry.org | Oxatitanacyclopentane |
| 4 | Ring-opening to an iminium-titanium oxide species. organic-chemistry.org | Iminium-titanium oxide |
| 5 | Cyclization and workup to yield the final product. organic-chemistry.org | Cyclopropylamine |
Radical Pathways in Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. mdpi.com While many hydrosilylation reactions proceed via mechanisms involving metal-hydride intermediates, such as the Chalk-Harrod mechanism, radical pathways can also be operative, particularly with certain substrates and catalysts. csic.esresearchgate.net
For instance, in the hydrosilylation of enamines, which are electron-rich alkenes, the mechanism can deviate from classical pathways. csic.esmasterorganicchemistry.com Some transformations are inhibited by radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is indicative of a radical mechanism. researchgate.net In the gold-catalyzed ring-opening hydrosilylation of cyclopropyl (B3062369) ketones, it is proposed that an α-cyclopropyl silyloxy radical intermediate is formed. This radical can then undergo rapid ring-opening (a "radical clock" reaction) to form a more stable benzyl (B1604629) radical, which is subsequently trapped to yield the final product. researchgate.net
While less common for pyrrolidine synthesis, these radical mechanisms represent an alternative mechanistic paradigm. The specific pathway—whether ionic, concerted, or radical—depends heavily on the substrate, catalyst, and reaction conditions. mdpi.comresearchgate.net
Electrophilic N-Transfer of Oxaziridines: Mechanistic Insights via Density Functional Theory
Oxaziridines can serve as effective reagents for electrophilic nitrogen transfer, enabling the formation of C-N bonds. acs.org The N-substituent on the oxaziridine (B8769555) ring plays a crucial role; when it is small or an electron-withdrawing group, the nitrogen atom becomes electrophilic. acs.org
Density Functional Theory (DFT) calculations have provided significant insights into the mechanisms of atom transfer from oxaziridines. acs.orgnih.gov For the related oxygen transfer reactions, computational studies indicate a concerted, asynchronous process where the N-O bond cleavage is advanced, leading to a buildup of negative charge on the nitrogen atom. acs.org This suggests that oxaziridines act as electrophilic oxidants, and factors that stabilize this developing negative charge on the nitrogen enhance reactivity. acs.org
A similar principle applies to nitrogen transfer. For the N-transfer from N-Boc-oxaziridines to organometallic reagents, a proposed mechanism involves the oxaziridine oxygen acting as a Lewis base to coordinate with the metal. This coordination activates the electrophilic nitrogen for attack by the nucleophilic organometallic species. acs.org In reactions with donor-acceptor carbon substrates, a Lewis acid like MgI₂ can activate both the oxaziridine and the carbon substrate, facilitating the N-transfer and subsequent cyclization to form N-containing heterocycles. researchgate.net These theoretical and mechanistic studies are vital for understanding and predicting the reactivity and selectivity of these complex transformations.
Vinyl Azide (B81097) Decomposition and Heterocycle Formation Mechanisms (e.g., Azirine Pathway, Iminyl Radicals)
The decomposition of vinyl azides serves as a versatile method for the synthesis of nitrogen-containing heterocycles. This process typically proceeds through high-energy intermediates whose subsequent reactions lead to a variety of cyclic products. The specific pathway and resulting products are highly dependent on the substitution pattern of the vinyl azide and the reaction conditions, such as temperature and the presence of catalysts.
Two primary mechanistic pathways are generally considered for the thermal or photochemical decomposition of vinyl azides. The first pathway involves the loss of a nitrogen molecule (N₂) to generate a highly reactive vinyl nitrene intermediate. This nitrene can then undergo cyclization to form a 2H-azirine. rsc.orgresearchgate.net The 2H-azirine is a strained, three-membered ring that can either be isolated or, more commonly, react further. An alternative, concerted pathway involves the simultaneous cyclization and expulsion of N₂ to directly yield the 2H-azirine. rsc.org
Once formed, the 2H-azirine is a key branching point. For instance, pyrolysis of β-aryl vinyl azides can lead to indoles via the 2H-azirine intermediate. nih.gov In the context of forming a bicyclic system like the octahydrocyclopenta[b]pyrrole core, a suitably functionalized vinyl azide could cyclize onto a tethered cyclopentane (B165970) ring. The azirine intermediate can undergo ring-opening to form a vinyl nitrene, which could then participate in C-H insertion or other cyclization reactions.
A second major pathway involves the formation of iminyl radicals. This is particularly relevant in transition-metal-catalyzed reactions. For example, a Cu(I) catalyst can react with a 2H-azirine (formed from the vinyl azide) via homolytic cleavage of the C-N bond to generate an iminylcopper(II) radical intermediate. rsc.org This radical species can then engage in subsequent cyclization or coupling reactions. nih.gov Radical pathways can also be initiated by the addition of a radical species to the vinyl azide, which results in the formation of an iminyl radical and the loss of N₂. nih.gov
The choice between these pathways can be influenced by the azide's structure. Internal vinyl azides predominantly form azirines, while terminal vinyl azides may decompose into ketenimines, which can tautomerize to nitriles. researchgate.netresearchgate.net
Table 1: Key Intermediates in Vinyl Azide Decomposition
| Intermediate | Formation Pathway | Subsequent Reactions |
|---|---|---|
| Vinyl Nitrene | Thermal/photochemical N₂ loss from vinyl azide. rsc.org | Cyclization to 2H-azirine, C-H insertion. |
| 2H-Azirine | Cyclization of vinyl nitrene or concerted decomposition of vinyl azide. rsc.orgnih.gov | Ring-opening, nucleophilic attack, rearrangement to other heterocycles. nih.gov |
| Iminyl Radical | Reductive ring-opening of 2H-azirine by a transition metal (e.g., Cu(I)). nih.gov | Intramolecular cyclization, radical coupling. rsc.org |
| Ketenimine | Decomposition of terminal vinyl azides. researchgate.net | Tautomerization to nitriles. rsc.org |
Intramolecular Schmidt Reactions in Bicyclic Lactam Formation
The intramolecular Schmidt reaction is a powerful acid-catalyzed rearrangement for the synthesis of lactams from ketones or aldehydes bearing a tethered azide group. This reaction is particularly useful for constructing bicyclic lactams, which are precursors to bicyclic amine systems like octahydrocyclopenta[b]pyrrole. The reaction typically involves treating an azido (B1232118) ketone with a strong acid.
The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the intramolecular azide group to form a key azidohydrin intermediate (an iminodiazonium ion precursor). nih.gov This intermediate is unstable and readily loses dinitrogen (N₂), a superb leaving group, to generate a cationic species. The crucial step determining the product structure is the subsequent 1,2-alkyl shift, where one of the carbon atoms adjacent to the former carbonyl carbon migrates to the nitrogen atom.
For α-substituted cyclic ketones, such as a 2-(azidoalkyl)cyclopentanone, two regiochemical outcomes are possible, leading to either a fused or a bridged bicyclic lactam. nih.gov
Path A (Fused Lactam): Migration of the more substituted carbon of the cyclopentanone (B42830) ring results in a fused lactam system (e.g., a hexahydropyrrolizinone). This is often the kinetically favored and more commonly observed pathway. nih.gov
Path B (Bridged Lactam): Migration of the less substituted carbon of the cyclopentanone ring leads to the formation of a bridged lactam. nih.gov This pathway is essential for accessing skeletons like that of octahydrocyclopenta[b]pyrrol-6-one, which can be reduced to the target alcohol.
Controlling the regioselectivity of this migration is a key synthetic challenge. It has been demonstrated that the regiochemical outcome can be influenced by through-space electronic interactions. Placing an aromatic group or a heteroatom like sulfur adjacent to the ketone can stabilize the transition state leading to the bridged product. nih.govnih.gov This stabilization is attributed to a cation-π or cation-n interaction between the aryl group or heteroatom and the positively charged diazonium group in the key intermediate, favoring the conformation required for the desired C-C bond migration to form the bridged system. nih.govresearchwithrutgers.com
Table 2: Factors Influencing Regioselectivity in Intramolecular Schmidt Reactions
| Factor | Description | Effect on Product | Reference |
|---|---|---|---|
| Substituent Position | An α-substituent on the cyclic ketone provides two possible migration pathways. | Almost always affords the fused lactam via the path of formal insertion into the proximal C-C bond. | nih.gov |
| Cation-π Interaction | An adjacent aromatic group can stabilize the key azidohydrin intermediate. | Promotes the formation of the bridged bicyclic lactam. | nih.gov |
| Cation-n Interaction | A heteroatom (e.g., sulfur) placed adjacent to the ketone. | Stabilizes the diazonium cation, favoring the bridged lactam. | nih.govresearchwithrutgers.com |
| Steric Hindrance | Bulky substituents can disfavor one migration pathway over another. | Can reverse the typical product preference to favor the bridged system. | rsc.org |
Conia-Ene Reactions and Metal Carbenoid Intermediates
The Conia-ene reaction is an intramolecular pericyclic reaction that involves the cyclization of an unsaturated carbonyl compound. organic-chemistry.org In its classic form, it is a thermal cyclization between the enol tautomer of a ketone and a tethered alkyne or alkene, proceeding through a six-membered, ene-like transition state to form a new carbon-carbon bond. wikipedia.org This reaction can be used to construct five- and six-membered rings, making it applicable to the synthesis of the cyclopentane portion of the octahydrocyclopenta[b]pyrrole skeleton.
The traditional thermal Conia-ene reaction often requires high temperatures (e.g., 350°C), which limits its applicability to complex molecules. organic-chemistry.org However, the scope of the reaction has been significantly expanded through the use of catalysis. Modern variants can proceed under much milder conditions.
Activation modes for Conia-ene type reactions include:
Enolate Activation: Treatment of the carbonyl starting material with a strong base generates a metal-stabilized enolate. This highly nucleophilic intermediate can then attack the tethered alkyne in an intramolecular fashion. wikipedia.org
Alkyne Activation: The use of late transition metal catalysts, particularly cationic gold(I) or platinum(II) complexes, has become a popular strategy. The metal coordinates to the alkyne, increasing its electrophilicity and making it susceptible to attack by the enol or enolate form of the carbonyl. This approach allows the reaction to proceed under very mild conditions. wikipedia.org
While the term "metal carbenoid" is sometimes associated with metal-catalyzed cyclizations, in the context of alkyne activation for Conia-ene reactions, the key intermediate is typically a metal-π-alkyne complex, not a metal carbene. The metal activates the alkyne for nucleophilic attack by the enol.
Separately, N-heterocyclic carbenes (NHCs) have been identified as key intermediates in the synthesis of various fused heterocyclic systems. nih.gov These transient, highly nucleophilic species can participate in reactions such as attacking an ester group to facilitate cyclization. However, this mechanism is distinct from the typical Conia-ene pathway.
Table 3: Comparison of Conia-Ene Reaction Conditions
| Reaction Type | Conditions | Key Intermediate | Advantages |
|---|---|---|---|
| Thermal Conia-Ene | High temperatures (>300°C). organic-chemistry.org | Enol tautomer in a concerted pericyclic transition state. wikipedia.org | No catalyst required. |
| Base-Mediated | Strong base (e.g., NaH, nBuLi). wikipedia.org | Metal-stabilized enolate. | Lower reaction temperatures than thermal variant. |
| Metal-Catalyzed | Lewis acids or transition metals (e.g., Au(I), Pt(II)). wikipedia.org | Metal-π-alkyne complex. | Mild conditions, high diastereoselectivity. wikipedia.org |
Oxidative Cyclization Processes
Oxidative cyclization represents a broad class of reactions where the formation of a heterocyclic ring is accompanied by an oxidation event. These methods are valuable for constructing pyrrolidine and pyrrole rings from acyclic precursors and can be used to modify existing saturated heterocycles.
One strategy involves the tandem amination/oxidation of amine-tethered alkynes. For example, a secondary amine connected to an alkyne by a carbon chain can undergo intramolecular hydroamination, followed by oxidation, to yield a functionalized pyrrole. nih.gov Silver(I) salts have been employed as effective oxidants for such transformations. nih.govnih.gov The proposed mechanism involves an initial cyclization to form a dihydropyrrole intermediate, which is then oxidized by the silver agent to the final aromatic pyrrole product. nih.gov
Another powerful approach is the oxidative functionalization of saturated N-heterocycles. This can involve the generation of an N-acyliminium ion or a related reactive intermediate from a cyclic amine, which then undergoes further transformation. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved from N-substituted piperidines through a cascade reaction involving ring contraction. rsc.org This process is believed to proceed through the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which is subsequently oxidized and decarboxylated. rsc.org
More recently, methods for direct nitrogen-atom insertion into pyrrolidines have been developed. The reaction of a pyrrolidine with an anomeric amide reagent generates a nonstabilized cyclic isodiazene intermediate. acs.orgacs.org This highly reactive species rearranges to a cyclic hydrazone. The mechanism for this rearrangement is proposed to involve the formation of an azomethine imine, which can dimerize to a tetrazine that then fragments to produce the hydrazone. acs.org The resulting cyclic hydrazone is a versatile intermediate that can be reduced to a cyclic hydrazine (B178648) or oxidized to a pyridazine, providing access to a range of bicyclic structures. acs.org
Organophotoredox Catalysis Mechanisms for α-Amino Bicycloalkylation
Organophotoredox catalysis has emerged as a powerful tool for forging C-C bonds under exceptionally mild conditions, driven by visible light. This methodology is particularly effective for the synthesis of α-amino bicycloalkanes, which are valuable motifs in medicinal chemistry. nih.govrsc.org The core of this transformation is the generation of a nucleophilic α-amino radical, which can add to a suitable acceptor.
The mechanism for the α-amino bicycloalkylation using an organophotocatalyst like 4CzIPN can be described as follows:
Photoexcitation: The photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).
Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and can abstract an electron from a suitable amine substrate, generating an amine radical cation.
α-Amino Radical Formation: The amine radical cation is acidic and is deprotonated at the α-position, often by another molecule of the amine substrate or a weak base, to form a key α-amino radical. The stability of this radical is crucial for the reaction's success. nih.govresearchgate.net
Radical Addition: The nucleophilic α-amino radical adds to an acceptor. In the synthesis of bicycloalkanes, highly strained propellanes are often used as acceptors. The radical adds across the strained central C-C bond, generating a bridgehead radical. nih.govrsc.org
Chain Propagation: The resulting bridgehead radical is a reactive species that must be quenched to complete the cycle. It can abstract a hydrogen atom from a suitable donor to yield the final product and regenerate a radical species that continues the chain. A plausible hydrogen atom transfer (HAT) process involves the bridgehead radical abstracting a hydrogen from the α-position of another amine molecule, thereby propagating the radical chain. nih.gov
Catalyst Turnover: The reduced photocatalyst (PC⁻) from the initial SET step must be re-oxidized to its ground state to complete the catalytic cycle. This can occur through various pathways, including reduction of an iminium ion formed during the reaction. nih.gov
While many examples focus on the addition to bicyclo[n.1.1]propellanes, the underlying principle of generating α-amino radicals via photoredox catalysis can be adapted for the intramolecular cyclization of an appropriately designed substrate to form the bicyclic octahydrocyclopenta[b]pyrrole ring system.
Table 4: Key Components in Organophotoredox α-Amino Bicycloalkylation
| Component | Role | Example(s) | Reference |
|---|---|---|---|
| Photocatalyst | Absorbs light and initiates electron transfer. | 4CzIPN, 3DPAFIPN | nih.govorganic-chemistry.org |
| Light Source | Provides energy for photocatalyst excitation. | Blue LEDs (e.g., 440 nm) | rsc.org |
| Amine Substrate | Acts as the precursor to the α-amino radical. | Aniline derivatives, Nicotine | rsc.org |
| Radical Acceptor | Reacts with the α-amino radical. | [1.1.1]Propellane, [3.1.1]Propellane | nih.govrsc.org |
| Solvent | Solubilizes reactants and can participate in the reaction. | Et₂O, Acetonitrile | researchgate.net |
Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Octahydrocyclopenta[b]pyrrol-6-ol, offering detailed insights into its proton and carbon frameworks.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) indicate the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between neighboring protons. Specific ¹H NMR data for a derivative of this compound has been reported, providing a basis for its structural confirmation.
| Proton Environment | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| Multiplet | 1.71–1.82 (2H) | - |
| Multiplet | 2.04–2.12 (2H) | - |
| Triplet | 2.29 (2H) | 7.5 |
| Singlet | 3.74 (3H, -OCH₃) | - |
| Multiplet | 4.95–5.04 (2H) | - |
| Multiplet | 5.67–5.84 (1H) | - |
| Doublet | 6.79 | - |
This data corresponds to a methoxy (B1213986) derivative of this compound as detailed in the supporting information of a study in the European Journal of Organic Chemistry.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete mapping of the carbon framework.
| Carbon Environment | Chemical Shift (δ) in ppm |
| Aliphatic | 24.6 |
| Aliphatic | 32.9 |
| Aliphatic | 36.5 |
| Aliphatic | 55.2 |
| Alkenyl | 113.7 |
| Alkenyl | 115.1 |
| Aliphatic | 121.9 |
| Aliphatic | 137.7 |
| Aliphatic | 131.1 |
| Aliphatic | 156.1 |
| Carbonyl | 171.6 |
This data corresponds to a derivative of this compound as detailed in the supporting information of a study in the European Journal of Organic Chemistry.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
| Analysis | Calculated m/z | Found m/z |
| HRMS (EI) for C₁₃H₁₇NO₂ | 219.1259 | 219.1272 |
This data corresponds to a methoxy derivative of this compound as detailed in the supporting information of a study in the European Journal of Organic Chemistry.
Chromatographic Analysis
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of a chemical reaction, assessing the purity of the final product, and determining the enantiomeric excess of a chiral compound. In the context of synthesizing this compound, HPLC would be employed to track the consumption of starting materials and the formation of the product, thereby determining the reaction conversion.
Following purification, the purity of this compound can be quantified by HPLC, typically using a UV detector if the molecule possesses a chromophore, or other detectors such as a refractive index detector or an evaporative light scattering detector.
For chiral molecules like this compound, which can exist as non-superimposable mirror images (enantiomers), chiral HPLC is the method of choice for determining the enantiomeric excess (ee). This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the quantification of their relative amounts.
While HPLC is a standard and vital technique for these analyses, specific methodologies and chromatograms for the analysis of this compound regarding reaction conversion, purity, and enantiomeric excess are not detailed in the publicly available scientific literature based on the conducted searches.
Ultra-Performance Liquid Chromatography (UPLC) for Product Ratios
The synthesis of this compound, a molecule possessing multiple stereocenters, can potentially yield a mixture of diastereomers. Ultra-Performance Liquid Chromatography (UPLC) is a state-of-the-art analytical technique ideally suited for the rapid and high-resolution separation of these stereoisomers to determine product ratios with high accuracy. UPLC operates on the same principles as conventional High-Performance Liquid Chromatography (HPLC) but utilizes columns packed with sub-2 µm particles. This allows for separations to be run at higher linear velocities and pressures (up to 100 MPa), resulting in significantly increased resolution, sensitivity, and a drastic reduction in analysis time and solvent consumption. nih.govacs.org
In the context of a reaction producing this compound, UPLC would be employed to analyze the crude reaction mixture. The high separating power of UPLC can resolve closely eluting diastereomers that may not be separable by standard HPLC. For quantitative analysis of product ratios, a suitable chromophore might be introduced via derivatization if the native compound lacks a strong UV-absorbing moiety. The area under each peak in the resulting chromatogram is directly proportional to the concentration of the corresponding isomer, allowing for precise determination of the diastereomeric ratio (d.r.).
The choice of a chiral stationary phase (CSP) in a UPLC system can further extend its utility to the separation of enantiomers, should a racemic synthesis be performed. For instance, cellulose-based CSPs have proven effective in the baseline separation of various chiral amines and their derivatives under normal phase conditions. mdpi.com The high efficiency of UPLC systems enhances the performance of these chiral separations.
Below is an interactive data table illustrating a hypothetical UPLC analysis for a synthesis targeting a specific diastereomer of this compound.
Table 1: Hypothetical UPLC Analysis of a Reaction Mixture for the Synthesis of this compound
| Diastereomer | Retention Time (min) | Peak Area (%) | Inferred Ratio |
|---|---|---|---|
| (3aR,6S,6aS)-isomer | 1.85 | 92.5 | 92.5 |
| (3aS,6R,6aR)-isomer | 2.03 | 5.3 | 5.3 |
X-ray Crystallography for Diastereomeric and Absolute Configuration Assignment (Applied to related scaffolds)
While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of both the relative and absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined, confirming its connectivity, conformation, and stereochemistry.
For a compound like this compound, obtaining a suitable single crystal of the parent molecule or, more commonly, a crystalline derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester) is the first critical step. The successful application of this method has been demonstrated for a variety of bicyclic pyrrolidine (B122466) derivatives. acs.org For example, in the synthesis of complex pyrrolidines via [3+2] cycloaddition reactions, X-ray crystallography has been used to unequivocally establish the stereochemical outcome of the reaction. acs.org
The determination of the absolute configuration is typically achieved using anomalous dispersion effects, which requires the presence of an atom heavier than oxygen in the structure or the use of specific X-ray wavelengths. The resulting data not only confirms the diastereomer formed but also assigns the (R) or (S) configuration to each stereocenter. This information is crucial for understanding structure-activity relationships.
The data obtained from a single-crystal X-ray diffraction experiment is extensive. A summary of key parameters for a hypothetical derivative of this compound is presented in the interactive table below.
Table 2: Representative Crystallographic Data for a Hypothetical Octahydrocyclopenta[b]pyrrol-6-yl Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₆N O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 15.345 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1336.7 |
| Z | 4 |
| R-factor | 0.035 |
Chiroptical Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. As enantiomers interact differently with circularly polarized light, they produce distinct, mirror-image CD spectra. This makes CD spectroscopy an invaluable tool for the stereochemical analysis of chiral compounds like this compound in solution. researchgate.net
The CD spectrum of a chiral molecule is characterized by positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule. nih.gov For this compound, the relevant chromophores would be the n → σ* transitions associated with the nitrogen and oxygen atoms.
The absolute configuration of a target molecule can often be determined by comparing its experimental CD spectrum to that of a known, structurally related compound. researchgate.net If an authentic sample with a confirmed absolute configuration is available, a direct comparison can be made. Alternatively, empirical rules or, more reliably, quantum chemical calculations can be used to predict the CD spectrum for each possible enantiomer. The calculated spectrum that matches the experimental one allows for the assignment of the absolute configuration. nih.gov This approach has been successfully used to assign the absolute configuration of various proline-containing cyclic dipeptides, which share structural similarities with the pyrrolidine ring of the target compound. nih.gov
An illustrative set of data from a hypothetical CD analysis of two enantiomers of an this compound derivative is shown in the interactive table below.
Table 3: Hypothetical Circular Dichroism Data for Enantiomers of an this compound Derivative
| Enantiomer | Wavelength (λₘₐₓ, nm) | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] |
|---|---|---|
| Enantiomer A | 215 | +2.5 |
| 240 | -0.8 | |
| Enantiomer B | 215 | -2.4 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in understanding the intricacies of chemical reactions and reactivity of pyrrole-based compounds.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Reactivity
DFT calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. eurasianjournals.com For pyrrole (B145914) derivatives, DFT has been employed to study reaction mechanisms, such as 1,3-dipolar cycloadditions, providing detailed insights into the transition states and energy barriers of these reactions. mdpi.com These computational studies help in understanding the regioselectivity and stereoselectivity observed in the synthesis of complex pyrrole-containing molecules. mdpi.com
For instance, in the study of garlic metabolites, DFT at the B3LYP/cc-pVQZ level was used to compare the reactivity of 2-propenesulfenic acid and allyl mercaptan. nih.gov Such analyses provide valuable data on bond dissociation energies, proton affinities, and other descriptors that govern the chemical behavior of these molecules. nih.gov While direct DFT studies on the reaction mechanisms of octahydrocyclopenta[b]pyrrol-6-ol are not extensively documented in the provided results, the methodologies applied to similar pyrrole systems are directly transferable. These methods could be used to investigate, for example, the mechanism of its formation or its reactivity in various chemical transformations.
Energy Decomposition Analysis in Reaction Pathways
Energy decomposition analysis (EDA) is a computational technique used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, and orbital interaction energies. While specific EDA studies on this compound are not detailed in the search results, the principles of EDA are widely applied in computational chemistry to understand the nature of chemical bonds and intermolecular interactions that dictate reaction pathways. This type of analysis can be crucial in understanding the forces that govern the assembly of the octahydrocyclopenta[b]pyrrole (B2973046) scaffold.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, from their conformational preferences to their interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and development, aiming to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. japsonline.comresearchgate.net For derivatives of octahydrocyclopenta[b]pyrrole, specifically octahydrocyclopenta[b]pyrrole-2-carbonitrile, QSAR studies have been performed to understand their inhibitory activity against dipeptidyl peptidase IV (DPP4), a target for type 2 diabetes. japsonline.comresearchgate.net
In one such study, a QSAR model was developed for a series of β-amino pyrrolo-2-carbonitrile derivatives. japsonline.com The best model, derived using multiple linear regression, exhibited strong statistical parameters, indicating its predictive power. japsonline.comresearchgate.net These models help in identifying key molecular descriptors that influence the biological activity, thereby guiding the design of more potent inhibitors. japsonline.com
Table 1: Statistical Parameters of a QSAR Model for Octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives japsonline.comresearchgate.net
| Parameter | Value |
| Correlation Coefficient (R) | 0.912 |
| Leave-one-out Validation Coefficient (q²) | 0.608 |
| Predictive R² (R²pred) | 0.7057 |
These statistical values underscore the robustness and predictive capability of the developed QSAR model. japsonline.comresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a detailed view of the conformational dynamics and stability of molecules and their complexes over time. rsc.org For derivatives of octahydrocyclopenta[b]pyrrole, MD simulations have been used to investigate the stability of ligand-enzyme complexes. japsonline.com In the context of DPP4 inhibitors, a 40-nanosecond MD simulation was performed on a newly designed compound (ND1), which was based on the QSAR model. japsonline.com The simulation showed that the complex between ND1 and the DPP4 protein was stable throughout the simulation period, supporting the potential of this compound as a DPP4 inhibitor. japsonline.com Such simulations are crucial for understanding the dynamic behavior of ligands within the active site of a protein. rsc.org
Ligand-Enzyme Binding Energy Prediction (e.g., MM-PBSA method)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a protein. nih.govnih.govrsc.org This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity compared to simple docking scores. rsc.orgresearchgate.net
While a specific MM-PBSA study for this compound was not found, this methodology has been applied to its derivatives. For instance, in the study of octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as DPP4 inhibitors, the MM-PBSA approach would be a logical next step after molecular docking and MD simulations to quantify the binding affinity. japsonline.com The method calculates the binding free energy by considering various energy components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. researchgate.net Improving the accuracy of these predictions can be achieved by incorporating interaction entropy calculations. rsc.orgresearchgate.net
Prediction of Molecular Descriptors and Electronic Properties
Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemicalbook.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. chemicalbook.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. guidechem.com
Table 1: Frontier Molecular Orbital Concepts
| Concept | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. The higher the energy, the greater the donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The lower the energy, the greater the accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. |
Polarity and Hydrophobic Surface Area Calculations
The polarity and hydrophobicity of a molecule are critical determinants of its solubility, permeability, and interactions with biological systems. These properties can be estimated through computational methods.
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen) and their attached hydrogens. It is a reliable indicator of a molecule's hydrogen bonding capacity. mdpi.com While specific calculations for this compound are not detailed in the provided search results, computational data for a structurally similar compound, (3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, shows a TPSA of 32.26 Ų. chemscene.com This value suggests a moderate degree of polarity.
Hydrophobicity is often expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent to its concentration in a polar solvent. A positive LogP value indicates a preference for nonpolar environments (hydrophobic), while a negative value suggests a preference for polar environments (hydrophilic). For (3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a calculated LogP of 0.3985 is reported, indicating a relatively balanced character with a slight inclination towards hydrophobicity. chemscene.com
Table 2: Predicted Polarity and Hydrophobicity Descriptors for a Related Compound *
| Descriptor | Value | Implication |
| TPSA | 32.26 Ų | Indicates the molecule has polar surface regions capable of forming hydrogen bonds. |
| LogP | 0.3985 | Suggests a slightly hydrophobic character. |
*Data for (3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. chemscene.com
Globularity and Van der Waals Volume Determination
Globularity and Van der Waals volume are descriptors that provide insight into the three-dimensional shape and size of a molecule.
The Van der Waals volume represents the volume occupied by the molecule, defined by the Van der Waals radii of its constituent atoms. It is a measure of the molecule's bulk and is important for understanding steric interactions.
Globularity is a measure of how spherical a molecule is. A value close to 1 indicates a more spherical shape, while values closer to 0 suggest a more linear or planar structure. The shape of a molecule can influence its ability to fit into binding sites of enzymes or receptors.
While direct computational values for the globularity and Van der Waals volume of this compound are not present in the provided search results, these parameters are routinely calculated in computational chemistry studies of related heterocyclic systems. scbt.com These calculations help in building a comprehensive picture of the molecule's steric and conformational properties.
Molar Refractivity Calculations
Molar refractivity (MR) is a calculated descriptor that relates to the volume of a molecule and its polarizability. It is influenced by the molecule's electron cloud and how easily it can be distorted by an external electric field. Molar refractivity is often used in quantitative structure-activity relationship (QSAR) studies to model the dispersion forces involved in ligand-receptor binding. Theoretical calculations of molar refractivity for pyrrole derivatives have been reported in the literature, highlighting its utility in drug design and discovery. scbt.com Although a specific calculated value for this compound is not available in the search results, its calculation would follow standard computational protocols.
Applications in Synthetic Organic Chemistry
Octahydrocyclopenta[b]pyrrol-6-ol as a Chiral Building Block
A chiral building block is a molecule that is used in chemical synthesis and possesses one or more stereocenters. The this compound core contains multiple stereocenters, making it an inherently chiral molecule. This pre-defined stereochemistry is crucial in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. By using a chiral building block like this compound, chemists can transfer that existing chirality into a new, more complex molecule, controlling the three-dimensional arrangement of its atoms. The pyrrole (B145914) and fused pyrrole ring systems are considered "privileged" structures in medicinal chemistry due to their prevalence in biologically active compounds. researchgate.netresearchgate.net The functionalized and fused ring system of this compound can serve as a valuable starting point for the synthesis of advanced intermediates for complex natural products, such as the Daphniphyllum alkaloids. researchgate.net
Scaffold for Complex Molecule Synthesis
The rigid framework of octahydrocyclopenta[b]pyrrole (B2973046) serves as an excellent scaffold, or core structure, upon which more complex molecular architectures can be built.
The octahydrocyclopenta[b]pyrrole nucleus is a foundational component for the assembly of larger, polycyclic systems. For instance, synthetic strategies have been developed to create cis-ring fused azapolycyclic compounds that feature an all-carbon quaternary stereocenter at the ring junction. researchgate.net These structures, derived from the octahydrocyclohepta[b]pyrrole system (a related seven-membered ring analogue), are designed as advanced intermediates for the total synthesis of complex alkaloids. researchgate.net The functionalization present on the core ring system allows for the systematic addition of new rings, leading to intricate molecular frameworks. researchgate.net
The octahydrocyclopenta[b]pyrrole scaffold is particularly well-suited for the synthesis of fused compounds, where an additional ring is directly attached to the bicyclic core. A significant example is the selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles. nih.govnih.gov This transformation is achieved through a palladium-catalyzed reaction between a common octahydrocyclopenta[b]pyrrole precursor and various aryl bromides. nih.govnih.gov The reaction demonstrates high diastereoselectivity, producing the desired fused products with a diastereomeric ratio of 20:1 or greater. nih.gov The ability to fuse an aromatic ring at specific positions opens pathways to novel chemical entities with potential applications in materials science and medicinal chemistry. rsc.orgresearchgate.net
Derivatization refers to the chemical modification of a compound to enhance its properties or to enable further reactions. The octahydrocyclopenta[b]pyrrole system can be strategically derivatized to create a diverse library of compounds from a single precursor. nih.gov A key example is the palladium-catalyzed arylation reaction, where the choice of phosphine (B1218219) ligand on the palladium catalyst dictates the outcome of the reaction. nih.govnih.gov By carefully selecting the ligand, chemists can control whether the aryl group attaches to the 5th or 6th position of the octahydrocyclopenta[b]pyrrole ring. nih.govnih.gov This ligand-controlled regioselectivity allows for the synthesis of distinct isomers from the same starting materials, significantly enhancing the synthetic utility of the core scaffold. nih.gov
Table 1: Ligand-Controlled Regioselectivity in the Pd-Catalyzed Arylation of an Octahydrocyclopenta[b]pyrrole Precursor This table is based on findings from the selective synthesis of aryl octahydrocyclopenta[b]pyrroles and illustrates how ligand choice directs the reaction outcome. nih.govnih.gov
| Catalyst System (Ligand) | Major Product | Outcome |
| Pd₂(dba)₃ / P(t-Bu)₂Me·HBF₄ | 5-Aryl Isomer | Selective arylation at the C-5 position. |
| Pd₂(dba)₃ / Xantphos | 6-Aryl Isomer | Selective arylation at the C-6 position. |
Role in Catalyst Development and Asymmetric Catalysis
The principles of asymmetric catalysis, recognized with the 2021 Nobel Prize in Chemistry, often rely on chiral molecules to direct chemical reactions to form one enantiomer over the other. youtube.comyoutube.com Pyrrolidine-based structures are central to this field, acting as organocatalysts that form transient chiral intermediates. youtube.com
The chiral framework of octahydrocyclopenta[b]pyrrole derivatives makes them suitable candidates for incorporation into new catalysts for asymmetric reactions. nih.gov In asymmetric organocatalysis, a small chiral organic molecule, such as one derived from proline (a simple pyrrolidine), can catalyze a reaction with high enantioselectivity. youtube.com The catalyst temporarily binds to a substrate, forming a chiral iminium ion or enamine, which then reacts from a sterically preferred direction, leading to the formation of a specific enantiomer of the product. youtube.com
The rigid bicyclic structure of an octahydrocyclopenta[b]pyrrole system can provide the necessary steric environment to influence the stereochemical outcome of a reaction. By modifying the core structure into a catalyst, it can be used in enantioselective addition reactions, such as Michael additions, to create new stereocenters with a high degree of control. nih.gov This approach is fundamental to modern organic synthesis, enabling the efficient construction of optically pure compounds. rsc.org
Ligand Design for Transition Metal Catalysis
The pyrrolidine (B122466) scaffold, a core component of this compound, is a privileged structure in the design of ligands for transition metal catalysis. The development of novel pyrrole-based ligands is crucial for advancing clean energy technologies like artificial photosynthesis, which aims to split water into hydrogen and oxygen using sunlight. mdpi.com The oxidation of water to dioxygen, a key step in this process, relies on efficient transition metal complexes, necessitating the synthesis and study of new catalysts. mdpi.com
In this context, new tridentate pyrrole-based ligands have been synthesized and complexed with first-row transition metals such as Copper(II) and Nickel(II). mdpi.com For instance, the ligand methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate was synthesized in moderate yields and successfully formed complexes with these metals. mdpi.com The structural variations between pyridine (B92270) and pyrrole diesters were also explored, highlighting the nuanced electronic and steric properties that pyrrole-based structures contribute to ligand design. mdpi.com
Furthermore, palladium/phosphine catalyst systems are instrumental in reactions involving pyrrolidine derivatives. The structure of the phosphine ligand can selectively dictate the reaction pathway in the palladium-catalyzed arylation of octahydrocyclopenta[b]pyrrole systems, leading to different isomers or byproducts. mdpi.com This highlights the critical interplay between the heterocyclic scaffold and the ligand in controlling reaction outcomes. The inherent chirality and defined geometry of compounds like this compound make them attractive candidates for the development of new chiral ligands that can be applied in asymmetric catalysis.
Access to Diverse Heterocyclic Systems
Pyrrole Derivatives as Building Blocks
The octahydrocyclopenta[b]pyrrole framework serves as a valuable building block for the synthesis of a wide array of more complex pyrrole and pyrrolidine derivatives. These derivatives are of significant interest due to their presence in biologically active compounds and functional materials. organic-chemistry.orgnih.gov The strategic functionalization of this core structure allows for the creation of diverse molecular architectures.
A notable application is the palladium-catalyzed reaction of a protected octahydrocyclopenta[b]pyrrole with aryl bromides. mdpi.com Depending on the phosphine ligand used, this reaction can be selectively controlled to produce either 6-aryl or 5-aryl octahydrocyclopenta[b]pyrroles with high diastereoselectivity. mdpi.com This control over regioselectivity is crucial for synthesizing specific isomers for structure-activity relationship studies.
The versatility of the pyrrole scaffold is further demonstrated by its use in multicomponent reactions and cycloadditions to construct highly substituted and fused-ring systems. researchgate.netnih.gov For example, pyrrolidine rings can be formed via the ring contraction of pyridines, offering a novel synthetic route to these valuable skeletons from abundant starting materials. unibo.itnih.gov The inherent structural features of this compound make it an ideal starting point for generating libraries of complex heterocyclic compounds for drug discovery and materials science.
Table 1: Selective Synthesis of Arylated Octahydrocyclopenta[b]pyrroles This table illustrates how the choice of phosphine ligand influences the product distribution in the Pd-catalyzed reaction of a common octahydrocyclopenta[b]pyrrole precursor with aryl bromides, based on findings from related studies.
| Phosphine Ligand | Major Product | Product Selectivity | Diastereomeric Ratio (dr) |
| P(t-Bu)3 | 6-Aryl Isomer | High | ≥ 20:1 |
| DPEPhos | 5-Aryl Isomer | Moderate to High | ≥ 20:1 |
| Xantphos | Diarylamine Byproduct | Variable | N/A |
Catalytic Carbonylative Approaches to Hydantoins
Hydantoins are a class of heterocyclic compounds with significant pharmacological importance. Catalytic carbonylative methods offer an atom-economical and attractive route to these scaffolds. nih.gov While direct examples involving this compound are not prominently documented, the catalytic carbonylation of related α-amino amides provides insight into potential synthetic pathways.
A significant advancement is the palladium-catalyzed oxidative carbonylation of unprotected α-amino amides to hydantoins under mild conditions (1 atm of CO). nih.gov This method successfully avoids the formation of common urea (B33335) byproducts. The reaction is believed to proceed through the coordination of the palladium catalyst to the free amino group, followed by CO insertion. The resulting intermediate can then undergo intramolecular cyclization to form the hydantoin (B18101) ring. nih.gov
This catalytic system has been shown to be compatible with a variety of functional groups on the amino amide substrate, including alkyl, aryl, and even hydroxyl groups, affording the corresponding hydantoins in good to excellent yields. nih.gov Given that the octahydrocyclopenta[b]pyrrole skeleton is a cyclic amino acid analogue, it represents a plausible, though yet unexplored, substrate for such catalytic carbonylative cyclizations to generate novel spiro-fused hydantoin structures.
Synthesis of Azasteroids (related D-Ring-Fused Pyrrolidines)
The fusion of a pyrrolidine ring to the D-ring of a steroid scaffold results in the formation of azasteroids, a class of compounds that combines two privileged structures in medicinal chemistry. nih.gov These hybrid molecules are of great interest for their potential biological activities.
A key synthetic strategy involves converting the C-17 ketone of a steroid, such as dehydroepiandrosterone (B1670201) (DHEA), into an enol ether. nih.gov This intermediate then undergoes a cascade (4+2)/(3+2) cycloaddition reaction with various dipolarophiles under high pressure to yield azonite intermediates. Subsequent reduction of these azonites leads to the formation of the D-ring-fused pyrrolidines. nih.gov This approach allows for the stereoselective construction of the new heterocyclic ring.
The synthesized D-ring-fused steroidal heterocycles have been identified through NMR and MS spectroscopy. nih.gov The development of these synthetic methods provides access to novel steroid analogues with potential applications in drug discovery, for instance, in targeting the central nervous system or possessing cytotoxic properties against cancer cell lines. nih.govnih.gov
Table 2: Synthesis of D-Ring-Fused Pyrrolidines via Cycloaddition This table summarizes the types of reactants and conditions used in the synthesis of azasteroids from a DHEA-derived enol ether, as reported in the literature.
| Reactant Type | Reaction | Key Conditions | Product Class |
| DHEA-derived enol ether | Cascade (4+2)/(3+2) Cycloaddition | High Pressure | Azonite Intermediates |
| Azonite Intermediates | Reduction | Not specified | D-Ring-Fused Pyrrolidines (Azasteroids) |
Synthesis of Azepane-Based Compounds via Ring-Expansion
Azepanes, seven-membered nitrogen-containing heterocycles, are prevalent scaffolds in many pharmaceutical agents. Ring-expansion reactions of smaller rings, such as pyrrolidines, offer a powerful and stereocontrolled method for synthesizing these valuable structures.
One established method involves the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate, which is formed from a pyrrolidine precursor. This strategy has been successfully employed to synthesize a broad range of di- and tri-substituted azepanes, including those bearing fluoroalkyl groups. A key advantage of this approach is the excellent transfer of chirality from an optically active pyrrolidine starting material to the resulting azepane, with the nucleophilic attack proceeding via an SN2 mechanism.
Another powerful strategy for constructing fused pyrrolidine-azepine systems is the aza-Cope–Mannich reaction. This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement proceeds with high yield and diastereoselectivity, enabling the synthesis of complex bicyclic structures like decahydropyrrolo[2,3-c]azepines. These ring-expansion methodologies demonstrate the utility of pyrrolidine cores, such as that found in this compound, as precursors for accessing the diverse and medicinally relevant chemical space of azepane derivatives.
Natural Product Chemistry and Biosynthetic Relevance
Occurrence of Octahydrocyclopenta[b]pyrrole (B2973046) Moieties in Natural Products
The bicyclic octahydrocyclopenta[b]pyrrole system is not typically found as a standalone natural product but rather as an embedded structural motif within larger, more complex molecules. Its presence is a key feature of certain fungal toxins.
The octahydrocyclopenta[b]pyrrole moiety is a core component of sirodesmins, a group of phytotoxins belonging to the epipolythiodioxopiperazine (ETP) class. nih.govresearchgate.net These compounds are produced by endophytic fungi, most notably Leptosphaeria maculans, the causal agent of blackleg disease in canola (Brassica napus). nih.govresearchgate.net While the prompt specifies Sirodesmin H, the most extensively studied member of this family is Sirodesmin PL. researchgate.netnih.gov Sirodesmins are characterized by a disulfide bridge across a diketopiperazine ring, a feature that confers their toxicity. researchgate.net The intricate structure of Sirodesmin PL includes the fused ring system that is central to this discussion.
Table 1: Properties of Sirodesmin PL
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆N₂O₈S₂ | nih.gov |
| Molecular Weight | 486.6 g/mol | nih.gov |
| Class | Epipolythiodioxopiperazine (ETP) | nih.govresearchgate.net |
| Natural Source | Leptosphaeria maculans | nih.govnih.gov |
Proposed Biosynthetic Pathways
The biosynthesis of natural products containing the octahydrocyclopenta[b]pyrrole scaffold, such as sirodesmins, is a complex process orchestrated by a dedicated cluster of genes. plos.org In L. maculans, these are known as the sir genes. plos.orgnih.gov
The biosynthesis of Sirodesmin PL is a well-documented pathway that begins with amino acid precursors and involves isoprenylation. researchgate.netnih.gov The core structure is assembled from two amino acids, which undergo a series of enzymatic modifications. researchgate.net
Initial hypotheses suggested that the pathway commenced with the joining of tyrosine and serine. plos.orgnih.gov However, further research indicates a more specific sequence. The biosynthesis is now understood to be initiated by the enzyme SirD, which produces 4-O-dimethylallyl-L-tyrosine. This intermediate is an isoprenylated derivative of L-tyrosine, not L-phenylalanine. Subsequently, a two-module non-ribosomal peptide synthetase (NRPS), known as SirP, adds a serine residue to this modified tyrosine. plos.orgnih.gov This diketopiperazine intermediate then undergoes further enzymatic modifications, including cyclizations and the introduction of the characteristic disulfide bridge, to form the final complex structure of Sirodesmin PL. researchgate.net The entire process is regulated by a pathway-specific transcription factor, SirZ. researchgate.netnih.gov
Table 2: Key Genes in Sirodesmin PL Biosynthesis
| Gene/Enzyme | Proposed Function | Source |
|---|---|---|
| SirD | Catalyzes the formation of 4-O-dimethylallyl-L-tyrosine. | plos.org |
| SirP | A non-ribosomal peptide synthetase (NRPS) that joins serine to the modified tyrosine. | plos.orgnih.gov |
| SirZ | A transcription factor that regulates the expression of other sir genes. | researchgate.netnih.gov |
Structural Elucidation of Natural Products Containing Related Scaffolds
Determining the precise three-dimensional structure of complex natural products like sirodesmins requires a combination of advanced analytical techniques. The elucidation process is critical for understanding their chemical properties and biological function.
The primary methods employed are nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HMBC, HSQC, and NOESY) are used to piece together the carbon skeleton, establish the connectivity between atoms, and determine the relative stereochemistry of the molecule. nih.govnih.gov HRMS provides an exact molecular formula, which is the first step in identifying a new compound. waocp.org
For determining the absolute configuration of chiral centers, which is often challenging, researchers may use X-ray crystallography if suitable crystals can be obtained. researchgate.net Alternatively, computational methods, such as comparing experimentally obtained electronic circular dichroism (ECD) spectra with theoretically calculated spectra for different stereoisomers, can be employed to assign the absolute stereochemistry with a high degree of confidence. nih.gov
Table 3: Techniques for Structural Elucidation
| Technique | Purpose | Source |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular formula. | nih.govwaocp.org |
| 1D & 2D NMR Spectroscopy | Establishes atomic connectivity and relative stereochemistry. | nih.govnih.gov |
| X-ray Crystallography | Provides the definitive 3D structure and absolute configuration. | researchgate.net |
| Electronic Circular Dichroism (ECD) | Helps determine the absolute configuration through comparison with computational data. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Octahydrocyclopenta[b]pyrrol-6-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as hydrogenation of precursor compounds (e.g., hexahydro-2-oxo derivatives) in solvents like ethanol or methanol under controlled temperatures (e.g., 60–110°C). For example, palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ and Xantphos) in toluene at 110°C for 16 hours yield intermediates . Solvent choice, catalyst loading, and reaction time significantly impact purity. Post-reaction purification via silica gel chromatography (0–50% EtOAc/hexanes) and recrystallization (e.g., from methanol) are critical for isolating high-purity products .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 13.31 ppm for carboxylic acid protons in DMSO-d₆) identify substituents and stereochemistry .
- Mass Spectrometry : ESI-MS (e.g., m/z 373 [M + H]⁺) confirms molecular weight .
- HPLC : Purity assessment (e.g., 98.3% purity with tR = 13.8 min under Method H) ensures minimal impurities .
Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?
- Methodological Answer : The compound’s solubility in polar solvents (e.g., methanol, ethanol) and insolubility in aqueous bases (e.g., 5% NaOH) can guide formulation strategies. Stability testing under refrigerated (2–8°C), light-protected conditions is recommended, as analogs like Ramipril derivatives degrade when exposed to light or moisture .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives affect their pharmacological activity?
- Methodological Answer : Stereochemistry (e.g., 3aR,5r,6aS configurations) critically influences binding affinity to biological targets. For instance, bicyclic analogs show enhanced antagonism against Retinol Binding Protein 4 (RBP4) when trifluoromethylphenyl groups are introduced at specific positions . Computational modeling (e.g., molecular docking) paired with in vitro assays (e.g., IC₅₀ measurements) can correlate structural features with activity .
Q. What strategies resolve contradictions in reported biological efficacy between in vitro and in vivo models for this compound-based therapeutics?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues. Solutions include:
- Prodrug Design : Modifying carboxylic acid groups (e.g., esterification) to enhance membrane permeability .
- Pharmacokinetic Studies : Measuring plasma half-life (t₁/₂) and tissue distribution in rodent models to identify metabolic bottlenecks .
Q. How can researchers mitigate byproduct formation during large-scale synthesis of this compound analogs?
- Methodological Answer : Common byproducts (e.g., chlorinated impurities) arise from incomplete coupling reactions. Mitigation strategies:
- Process Optimization : Using excess Cs₂CO₃ to drive reactions to completion .
- In-line Analytics : Implementing real-time HPLC monitoring to detect intermediates and adjust conditions dynamically .
Q. What are the challenges in correlating computational predictions (e.g., pKa, logP) with experimental data for this compound derivatives?
- Methodological Answer : Predicted properties (e.g., pKa 4.48 ± 0.20) may deviate due to solvent effects or crystalline polymorphism. Validation requires:
- Experimental pKa Determination : Using potentiometric titration in buffered solutions .
- X-ray Crystallography : Resolving crystal structures to assess intermolecular interactions influencing solubility .
Data Analysis and Reproducibility
Q. How should researchers address variability in spectroscopic data (e.g., NMR shifts) across studies for this compound analogs?
- Methodological Answer : Variability may stem from solvent choice (e.g., DMSO vs. CDCl₃) or impurities. Standardization steps:
- Internal References : Using tetramethylsilane (TMS) for NMR calibration .
- Batch Consistency : Repeating synthesis under identical conditions (e.g., solvent purity, drying protocols) .
Q. What methodologies ensure reproducibility in pharmacological assays for this compound derivatives?
- Methodological Answer : Adopt standardized protocols:
- Cell-Based Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Dose-Response Curves : Triplicate measurements with statistical validation (e.g., ANOVA) to minimize outliers .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
